Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate
CAS No.: 885273-57-4
Cat. No.: VC3318947
Molecular Formula: C14H12N2O6
Molecular Weight: 304.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885273-57-4 |
|---|---|
| Molecular Formula | C14H12N2O6 |
| Molecular Weight | 304.25 g/mol |
| IUPAC Name | 3-(2-ethoxycarbonyl-7-nitro-1H-indol-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(6-7-11(17)18)8-4-3-5-10(16(20)21)12(8)15-13/h3-7,15H,2H2,1H3,(H,17,18) |
| Standard InChI Key | DNMDEADYSRIRKS-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])/C=C/C(=O)O |
| SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=CC(=O)O |
Introduction
Chemical Properties and Identifiers
Structural Characteristics
Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate belongs to the class of substituted indole compounds featuring multiple functional groups. The indole core consists of a benzene ring fused to a pyrrole ring, creating a bicyclic heterocyclic structure. This particular derivative is characterized by the presence of four key functional groups: a nitro group at position 7, a carboxylic acid-containing vinyl chain at position 3, an ethyl ester at position 2, and the essential N-H group of the indole ring system.
Chemical Identifiers and Basic Properties
The compound can be identified through various chemical identifiers, as detailed in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 885273-57-4 |
| Molecular Formula | C₁₄H₁₂N₂O₆ |
| Molecular Weight | 304.25 g/mol |
| Catalog Number | 63185 (Capot Chemical) |
The compound's structure incorporates both electron-withdrawing groups (nitro and carboxylate functionalities) and electron-donating portions, creating a molecule with potentially interesting electronic properties. The presence of the carboxylic acid group on the vinyl substituent also introduces potential for hydrogen bonding and acid-base interactions, which may influence its solubility profile and reactivity patterns .
Synthesis Methods
General Synthetic Approaches
While the search results don't provide a specific synthesis method for Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate, synthesis approaches for structurally related indole derivatives can provide insight into potential synthetic routes. Based on similar compounds, the synthesis likely involves multi-step procedures starting with appropriately functionalized indole precursors.
Structural Analysis and Comparisons
Key Structural Features
The compound's molecular structure incorporates several significant features that contribute to its chemical behavior:
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The indole core provides a rigid, planar framework with aromatic character
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The 7-nitro group is strongly electron-withdrawing, potentially influencing the electronic distribution across the molecule
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The 3-(2-carboxy-vinyl) group extends the conjugation of the system while providing a carboxylic acid functionality
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The ethyl ester at position 2 introduces another carbonyl group and provides potential for further derivatization
Comparison with Related Compounds
Several structurally related compounds appear in the literature, allowing for meaningful comparisons:
| Compound | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|
| Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate | C₁₄H₁₂N₂O₆ | 304.25 g/mol | Reference compound |
| Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate | C₁₄H₁₂FNO₄ | 277.25 g/mol | 5-fluoro instead of 7-nitro |
| Ethyl 7-nitro-1H-indole-2-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 g/mol | Lacks the 3-(2-carboxy-vinyl) group |
| 3-(2-carboxyethyl)-4-ethyl-7-nitro-1H-indole-2-carboxylic acid | C₁₄H₁₄N₂O₆ | (Not specified) | Has free carboxylic acid instead of ethyl ester and additional substitution |
The structural differences between these compounds, particularly the position and nature of the substituents, likely lead to significant variations in their physical properties, chemical reactivity, and potential biological activities .
Analytical Characterization
Standard Analytical Methods
Typical analytical methods for characterizing compounds like Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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High-Performance Liquid Chromatography (HPLC)
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Elemental Analysis
The search results indicate that for similar indole compounds, purity assessments typically target at least 98% purity, which would likely be applicable to this compound as well .
Research Significance and Future Directions
Current Research Status
The limited information available about Ethyl 3-(2-carboxy-vinyl)-7-nitro-1H-indole-2-carboxylate in the search results suggests that it may be a specialized research compound with relatively focused applications. Its commercial availability from chemical suppliers indicates it has recognized utility in research settings .
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